![molecular formula C17H23N5O3S B2727053 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1448136-28-4](/img/structure/B2727053.png)
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group and a sulfonyl group . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and piperidine rings, along with the sulfonyl and carboxamide functional groups . These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Characterization
Research in this area focuses on synthesizing novel compounds by manipulating the structural components of triazole derivatives. For instance, studies have explored the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, demonstrating the versatility of triazole derivatives in chemical synthesis (Albert & Trotter, 1979)[https://consensus.app/papers/vtriazolo45dpyrimidines-8azapurines-part-synthesis-albert/a63f8c9a542552909e77ad78d358d41b/?utm_source=chatgpt]. This research underscores the potential of such compounds in generating diverse chemical entities with significant yields.
Antimicrobial and Antifungal Activities
Compounds structurally related to "4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide" have been assessed for their antimicrobial and antifungal activities. For example, studies have synthesized and evaluated the antimicrobial properties of novel sulfonamide derivatives, demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017)[https://consensus.app/papers/synthesis-activity-docking-study-ghorab/109084180e475373934f7cefc48f8dd2/?utm_source=chatgpt]. This highlights the therapeutic potential of such compounds in addressing microbial infections.
Antitumor Activities
Investigations into the antitumor properties of imidazotetrazines, a category closely related to triazole derivatives, have shown promising results in treating leukemia, pointing to the possibility of developing new anticancer agents from triazole-based compounds (Stevens et al., 1984)[https://consensus.app/papers/antitumor-imidazotetrazines-synthesis-chemistry-stevens/e7f5befcbca45f97a59920226826e0cb/?utm_source=chatgpt]. These studies contribute to the ongoing search for more effective and safer anticancer drugs.
Molecular Recognition and Self-Assembly
Research into the self-assembly and molecular recognition capabilities of fluoroalkylated compounds related to triazole derivatives reveals their potential in creating selective sensors for hydrophilic amino and N,N-dimethylamino compounds (Sawada et al., 2000)[https://consensus.app/papers/recognition-hydrophilic-amino-nndimethylamino-sawada/c2ff4c67b1ca5ed2a722b053881b51ca/?utm_source=chatgpt]. This opens up avenues for developing novel materials and sensors with specific binding capabilities.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-13-19-20-17(21)26(24,25)15-8-11-22(12-9-15)16(23)18-10-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEONTYJIAIVIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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